Ammonium magnesium chloride

anhydrous magnesium chloride production electrolytic magnesium feedstock HCl-free dehydration

Ammonium magnesium chloride, correctly formulated as NH₄MgCl₃·6H₂O (CAS 39733-35-2; anhydrous form CAS 12125-06-3), is a double salt comprising magnesium chloride, ammonium chloride, and water of crystallization in a 1:1:6 stoichiometric ratio. It exists as colorless or white deliquescent crystals with a density of 1.456 g/mL at 25°C, a melting/decomposition point of ~100°C, and high water solubility (1 part in 6 parts water).

Molecular Formula ClH4MgN
Molecular Weight 77.80 g/mol
Cat. No. B12339811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmmonium magnesium chloride
Molecular FormulaClH4MgN
Molecular Weight77.80 g/mol
Structural Identifiers
SMILES[NH4+].[Mg].[Cl-]
InChIInChI=1S/ClH.Mg.H3N/h1H;;1H3
InChIKeyVFAXGZLIPBSFQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ammonium Magnesium Chloride (NH₄MgCl₃·6H₂O) – Technical Baseline and Industrial Positioning for Strategic Procurement


Ammonium magnesium chloride, correctly formulated as NH₄MgCl₃·6H₂O (CAS 39733-35-2; anhydrous form CAS 12125-06-3), is a double salt comprising magnesium chloride, ammonium chloride, and water of crystallization in a 1:1:6 stoichiometric ratio [1]. It exists as colorless or white deliquescent crystals with a density of 1.456 g/mL at 25°C, a melting/decomposition point of ~100°C, and high water solubility (1 part in 6 parts water) [2]. The compound crystallizes in the monoclinic system (space group C2/c) with unit cell parameters a = 9.3091(9) Å, b = 9.5353(7) Å, c = 13.2941(12) Å, and β = 90.089(8)° [3]. Also recognized as the IMA-approved mineral novograblenovite and industrially as ammonium carnallite, this compound serves as a critical intermediate in the production of high-purity anhydrous magnesium chloride for electrolytic magnesium metal production [4][5].

Why Ammonium Magnesium Chloride Cannot Be Replaced by Generic MgCl₂·6H₂O or NH₄Cl for Critical Dehydration and High-Purity Applications


Ammonium magnesium chloride occupies a narrow but functionally irreplaceable niche: it is the only double salt that combines the magnesium source (MgCl₂), the hydrolysis-suppressing ammonium cation (NH₄⁺), and a defined hydration stoichiometry (6H₂O) into a single crystallographically ordered phase [1]. Attempts to substitute this compound with a physical mixture of MgCl₂·6H₂O and NH₄Cl fail because the discrete double-salt crystal lattice is essential for the stepwise, controlled release of water and NH₄Cl during thermal dehydration—without it, the unprotected MgCl₂ undergoes rapid hydrolysis to MgO at temperatures as low as 300°C [2][3]. Likewise, potassium-based carnallite (KMgCl₃·6H₂O) introduces potassium contamination that is unacceptable for electrolytic magnesium production, while simple ammonium chloride lacks the magnesium payload altogether [4]. The evidence below quantifies these differentiation dimensions.

Ammonium Magnesium Chloride: Quantitative Evidence of Differentiation Versus Closest Analogs and Alternatives


Air-Atmosphere Dehydration Capability Versus HCl Gas-Dependent Conventional MgCl₂·6H₂O Dehydration

The defining technical advantage of NH₄MgCl₃·6H₂O is its ability to undergo complete dehydration to anhydrous MgCl₂ in a simple air atmosphere, eliminating the mandatory HCl gas environment required for direct MgCl₂·6H₂O dehydration. In direct head-to-head experimental comparison, Eom et al. demonstrated that NH₄MgCl₃·6H₂O decomposes through three well-defined steps to yield anhydrous MgCl₂ below approximately 290°C in ordinary air atmosphere, whereas MgCl₂·6H₂O (the comparator) inevitably undergoes hydrolytic decomposition to undesirable MgOHCl and MgO when heated in air, necessitating a corrosive HCl gas atmosphere for successful dehydration [1][2]. The same group later confirmed that anhydrous MgCl₂ can be prepared from NH₄MgCl₃·6H₂O across a broad temperature range of 50–400°C with a reaction time of only 30 minutes, even in air atmosphere [3]. The conventional HCl gas method, by contrast, incurs costs for HCl gas storage, corrosion-resistant equipment, and consumes large quantities of HCl [3].

anhydrous magnesium chloride production electrolytic magnesium feedstock HCl-free dehydration hydrolysis suppression

Ultra-Low MgO Impurity in Final Anhydrous Product Versus Direct Calcination and Industrial Electrolysis Feed Specifications

The ammonium carnallite (NH₄MgCl₃·6H₂O) dehydration route consistently produces anhydrous MgCl₂ with MgO impurity levels at least an order of magnitude below standard industrial electrolysis feed tolerance. Zhou et al. demonstrated that dehydration of NH₄MgCl₃·6H₂O (mixed with solid NH₄Cl at 1:4 mass ratio, dehydrated at 410°C, calcined at 700°C) yields anhydrous MgCl₂ containing only 0.087 wt% MgO; an alternative ammonation route achieves 0.1 wt% MgO [1][2]. For context, industrial electrolytic magnesium production feed specifications typically tolerate MgO in the range of 0.50–1.50 wt%, with ≤1.0 wt% often cited as the acceptable maximum [3]. Direct calcination of MgCl₂·6H₂O (the comparator baseline) without hydrolysis protection produces substantially higher MgO content—MgO formation begins at temperatures as low as 360–415°C via MgOHCl intermediates [4]. The K–NH₄Cl–MgCl₂ system can reach 0.02 wt% MgO but introduces potassium, which is a problematic contaminant for magnesium electrolysis [5].

MgO impurity control anhydrous magnesium chloride purity electrolytic magnesium production ammonium carnallite dehydration

Defined Thermal Stability Windows and Phase Transition Sequence Versus Uncontrolled MgCl₂·6H₂O Melting–Hydrolysis Behavior

NH₄MgCl₃·6H₂O exhibits a clearly defined, stepwise thermal evolution profile that provides a predictable processing window unavailable with simple MgCl₂·6H₂O. High-temperature single-crystal and powder X-ray diffraction studies demonstrate that NH₄MgCl₃·6H₂O is stable up to 90°C, at which point it transforms to the less hydrated phase NH₄MgCl₃·2H₂O (isotypic to β-Rb(MnCl₃)(H₂O)₂), which remains stable up to 150°C; no crystalline reflections are observed between 160°C and 370°C, indicating an amorphous intermediate stage before final decomposition [1]. A complementary thermal study on novograblenovite (natural NH₄MgCl₃·6H₂O) confirmed a two-step dehydration at 155°C and 193°C, followed by sublimation of NH₄Cl at 341°C [2]. In contrast, MgCl₂·6H₂O (the comparator) melts incongruently at approximately 117°C with concurrent hydrolysis, producing MgOHCl intermediates that convert to MgO at 415°C—offering no stable processing window for controlled dehydration [3].

thermal stability phase transition high-temperature X-ray diffraction novograblenovite dehydration staging

Lunar Mineralogical Discovery: 41 wt% H₂O Content Distinguishing NH₄MgCl₃·6H₂O from All Other Known Lunar Hydrates

NH₄MgCl₃·6H₂O achieved singular scientific prominence in 2024 when it was identified as the first molecular-water-bearing mineral discovered in lunar soil—designated ULM-1—in samples returned by China's Chang'e-5 mission [1]. The mineral contains approximately 41 wt% H₂O in the form of six crystallographic water molecules per formula unit, with water content confirmed by infrared spectroscopy and Raman spectroscopy showing characteristic vibrational modes of both H₂O and NH₄⁺ [1][2]. The crystal structure closely matches terrestrial novograblenovite (NH₄MgCl₃·6H₂O) and is isostructural with carnallite [1]. No other magnesium chloride hydrate—including MgCl₂·6H₂O, carnallite (KMgCl₃·6H₂O), or any synthetic double salt analog—has been detected in lunar samples to date [1][3]. The 41 wt% water content is substantially higher than any previously identified lunar OH/H₂O reservoir, including the ~0.1–0.5 wt% water reported in lunar apatite or volcanic glasses [3].

lunar water Chang'e-5 ULM-1 mineral in-situ resource utilization planetary science ammonium magnesium chloride hydrate

Crystallographic Identity Distinction from Potassium Carnallite (KMgCl₃·6H₂O): Monoclinic C2/c Versus Orthorhombic Pnna

NH₄MgCl₃·6H₂O (novograblenovite/ammonium carnallite) adopts the monoclinic space group C2/c with unit cell parameters a = 9.2709–9.3091 Å, b = 9.5353–9.5361 Å, c = 13.2741–13.2941 Å, and β = 90.054–90.089°, refined to wR₂ = 0.0567 from 1464 independent reflections [1][2]. In crystal-chemical contrast, carnallite (KMgCl₃·6H₂O) crystallizes in the orthorhombic space group Pnna with dramatically different unit cell parameters: a = 16.119 Å, b = 22.472 Å, c = 9.550 Å (or a = 16.141 Å, b = 22.519 Å, c = 9.598 Å in alternative Pbnn setting), with Z = 12 and refined from three-dimensional X-ray diffraction data [3][4]. The structural divergence arises from the fundamentally different coordination environment of the monovalent cation: the NH₄⁺ ion in novograblenovite is disordered at the symmetry center and forms weaker hydrogen bonds within the crystal lattice compared to the more tightly bound K⁺ in carnallite, and voids occupy 14% of the novograblenovite crystal structure [1]. This crystallographic distinction is analytically decisive: powder XRD can unambiguously discriminate between the two phases based on characteristic low-angle reflections.

crystal structure space group X-ray diffraction carnallite novograblenovite ammonium carnallite polymorph discrimination

Role as Key Crystallization Phase in NH₄Cl Recovery from MgO Production Effluents Versus No Equivalent Function for KCl or Plain MgCl₂

NH₄MgCl₃·6H₂O serves as the critical solid-phase intermediate in a novel process for recovering ammonium chloride from NH₄Cl-rich aqueous effluents generated during magnesia (MgO) production. Thermodynamic modeling of the solid-liquid equilibrium in the NH₄Cl–MgCl₂–H₂O system using the Pitzer model (embedded in Aspen Plus™) revealed that the equilibrium constant for NH₄MgCl₃·6H₂O formation is the key parameter governing NH₄Cl recovery efficiency; the double salt's crystallization behavior directly determines the feasibility and yield of the recovery process [1][2]. In practical terms, NH₄MgCl₃·6H₂O crystallization achieves >85% yield from salt lake bischofite and NH₄Cl solution at a 1:1 MgCl₂:NH₄Cl molar ratio after dehydration at 160°C for 4 hours [3]. No equivalent function exists for potassium carnallite (KMgCl₃·6H₂O) or plain MgCl₂·6H₂O in this ammonium recovery context, as these compounds either lack the ammonium cation for recycling or fail to provide the requisite double-salt crystallization driving force [1].

ammonium chloride recovery magnesia production solid-liquid equilibrium NH₄Cl-MgCl₂-H₂O system Pitzer model green process engineering

Ammonium Magnesium Chloride: Evidence-Backed Industrial and Scientific Application Scenarios for Procurement Decision-Making


Electrolytic Magnesium Metal Production: HCl-Free Anhydrous MgCl₂ Feedstock Preparation

NH₄MgCl₃·6H₂O is the intermediate of choice for magnesium smelters seeking to produce electrolytic-grade anhydrous MgCl₂ without investing in HCl gas handling infrastructure. The compound's ability to undergo complete dehydration in ordinary air atmosphere at 50–400°C eliminates the capital and safety costs associated with corrosive HCl gas storage and delivery systems [1]. The resulting anhydrous MgCl₂ product achieves MgO impurity levels of 0.087–0.1 wt%, which is 5- to 17-fold below the typical industrial electrolysis feed tolerance of 0.5–1.5 wt% MgO [2][3]. This scenario applies to both primary magnesium production facilities and operations seeking to convert salt lake bischofite (MgCl₂·6H₂O) resources into high-value magnesium metal. Procurement specifications should require XRD-confirmed phase purity of the NH₄MgCl₃·6H₂O starting material, as contamination with potassium carnallite introduces electrolytically deleterious K⁺ ions.

Lunar and Planetary Science Research: Synthetic ULM-1 Analog for Water and Volatile Studies

Following the 2024 discovery of ULM-1 (NH₄MgCl₃·6H₂O) in Chang'e-5 lunar samples containing ~41 wt% H₂O, synthetic ammonium magnesium chloride hexahydrate has become a critical reference material for planetary science laboratories worldwide [4]. Researchers studying lunar water distribution, volatile degassing history, and in-situ resource utilization (ISRU) technologies require high-purity NH₄MgCl₃·6H₂O as a calibration standard for IR/Raman spectroscopy, as a starting material for hydration–dehydration cycling experiments under simulated lunar conditions, and as a structural analog for modeling ammonium-bearing mineral stability on airless bodies. The well-characterized thermal stability profile (stable to 90°C, dehydration at 155°C and 193°C) provides reproducible benchmarks for experimental protocols [5]. Procurement for this application demands >99% phase purity and documentation of crystallographic parameters matching the monoclinic C2/c structure.

Sustainable Magnesia Production: Ammonium Chloride Loop Closure via Double-Salt Crystallization

In magnesia (MgO) production facilities that generate NH₄Cl-rich aqueous effluents, controlled crystallization of NH₄MgCl₃·6H₂O enables recovery and recycling of ammonium chloride, transforming a waste disposal problem into a resource recovery opportunity. Thermodynamic modeling demonstrates that NH₄MgCl₃·6H₂O crystallization equilibrium is the rate-limiting and yield-determining step in the NH₄Cl recovery process [6]. The double salt can be synthesized from effluent streams at >85% yield using a 1:1 MgCl₂:NH₄Cl molar ratio and mild dehydration conditions (160°C, 4 h), after which the recovered NH₄MgCl₃·6H₂O can be thermally decomposed to recycle NH₄Cl back to the MgO production front end [7]. This scenario is directly relevant to refractory-grade MgO manufacturers and operations subject to increasingly stringent ammonium discharge regulations.

Mineralogical Reference Standards and Crystallographic Research: NH₄⁺ vs. K⁺ Double-Salt Comparative Studies

Due to its well-defined crystallographic identity (monoclinic C2/c) that contrasts sharply with potassium carnallite (orthorhombic Pnna), NH₄MgCl₃·6H₂O serves as an indispensable reference compound for systematic studies of ammonium-versus-potassium substitution in double-salt mineral systems [8]. Mineralogical museums, crystallography laboratories, and geochemical research groups procuring this compound for structure–property relationship studies benefit from the availability of high-quality single-crystal XRD data refined to wR₂ = 0.0567, a published Raman spectrum with full assignment of H₂O and NH₄⁺ vibrational modes, and documented thermal behavior including two-step dehydration and NH₄Cl sublimation at 341°C [5]. The compound also serves as a terrestrial analog for ammonium-bearing minerals identified on Mars and other planetary bodies.

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